MB05032 - 261365-11-1

MB05032

Catalog Number: EVT-273648
CAS Number: 261365-11-1
Molecular Formula: C11H15N2O4PS
Molecular Weight: 302.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
MB-05032 is an inhibitor of fructose-1,6-bisphosphatase (FBPase; IC50s = 16 and 61 nM for human and rat liver FBPase, respectively). It increases glucose utilization and enhances glucose-stimulated insulin release in MIN6 insulinoma cells when used at concentrations of 50, 100, and 200 µM.
MB 05032 is a potent FBPase inhibitor that promotes HSC expansion.

5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazole-2-thiol

Compound Description: This compound serves as a key intermediate in the synthesis of a series of bi-heterocyclic hybrid molecules containing both thiazole and oxadiazole rings. It is a nucleophile that reacts with various electrophiles to form the target compounds. The synthesized bi-heterocycles were evaluated for their activity against enzymes such as acetylcholinesterase, butyrylcholinesterase, urease, and α-glucosidase.

Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate

Compound Description: This compound is the starting material for the synthesis of 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazole-2-thiol. It undergoes conversion to the corresponding acetohydrazide through reaction with hydrazine hydrate.

N4-{3-methyl-5-[(E)-2-phenyl-1-ethenyl]-4-isoxazolyl]-1,3-thiazole-2,4-diamine

Compound Description: This compound is a key intermediate in the synthesis of a series of isoxazolyl thiazolyl thiazolidinones. It is synthesized from the reaction of isoxazolyl chloroacetamide with thiourea. The final isoxazolyl thiazolyl thiazolidinones were evaluated for potential biodynamic activity.

4-[2-(5-Amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-1,3-thiazol-4-ylbenzenesulfonamide

Compound Description: This compound is a potent and selective inhibitor of NaV1.7, a sodium channel subtype implicated in pain signaling. It is a clinical candidate for pain treatment and has been extensively studied for its pharmacological properties. A tosylate salt of this compound has been investigated for the treatment of hyperuricemia and gout.

Source and Classification

MB05032 is classified as a small-molecule inhibitor and is primarily sourced through synthetic chemical processes. Its classification falls under the category of antidiabetic agents due to its mechanism of action targeting metabolic pathways associated with glucose regulation .

Synthesis Analysis

Methods and Technical Details

The synthesis of MB05032 involves several key steps:

  1. Formation of the Thiazole Ring: The initial step includes the reaction of 2-amino-5-isobutylthiazole with specific reagents to form the thiazole structure.
  2. Coupling Reaction: Following the formation of the thiazole ring, a furan ring is introduced through a coupling reaction.
  3. Phosphonic Acid Group Addition: The final step involves adding a phosphonic acid group to the furan ring, which is crucial for its inhibitory activity against fructose-1,6-bisphosphatase .

This multi-step synthesis requires careful control of reaction conditions to optimize yield and purity.

Molecular Structure Analysis

Structure and Data

MB05032's molecular structure is characterized by a disubstituted 2-aminothiazole core, which allows it to interact effectively with the adenosine monophosphate binding site on fructose-1,6-bisphosphatase. Although detailed structural data such as crystallography images are not provided in this context, its design facilitates significant binding interactions that enhance its inhibitory potency .

Chemical Reactions Analysis

Reactions and Technical Details

MB05032 primarily engages in inhibition reactions with fructose-1,6-bisphosphatase. The mechanism involves binding at the adenosine monophosphate site, leading to reduced enzymatic activity without undergoing significant oxidation or reduction reactions under physiological conditions. The specificity of this interaction is crucial for its function as an inhibitor .

Common Reagents and Conditions

The inhibition process does not require additional reagents beyond MB05032 itself, highlighting its efficiency as a direct inhibitor. The primary product formed from this interaction is an inhibited enzyme complex that diminishes gluconeogenesis .

Mechanism of Action

Process and Data

The mechanism by which MB05032 exerts its effects involves competitive inhibition at the adenosine monophosphate binding site on fructose-1,6-bisphosphatase. This binding prevents substrate access and effectively reduces enzyme activity. Data indicate that MB05032 achieves maximal inhibition at low concentrations (IC50 values ranging from 16 nM for human liver FBPase) compared to natural inhibitors like adenosine monophosphate (IC50 = 1 µM) and other mimetics .

Physical and Chemical Properties Analysis

Physical Properties

MB05032 is typically presented as a solid compound at room temperature. Specific physical properties such as melting point and solubility in solvents like dimethyl sulfoxide have been noted, indicating its stability under various conditions .

Chemical Properties

The chemical properties include its stability in aqueous solutions and low oral bioavailability (<2%), which are critical considerations for therapeutic applications. The compound's structural characteristics facilitate its role as an effective inhibitor without undergoing significant degradation during metabolic processes .

Applications

MB05032 has several notable applications in scientific research:

  • Biochemical Research: Utilized as a tool to study fructose-1,6-bisphosphatase inhibition and its implications in glucose metabolism.
  • Medical Research: Investigated for potential therapeutic use in treating type 2 diabetes by modulating gluconeogenesis.
  • Pharmaceutical Development: Serves as a reference compound in pharmacological studies aimed at developing new antidiabetic agents .
Introduction to MB05032 in the Context of Gluconeogenesis Regulation

MB05032 represents a pinnacle of rational drug design targeting a critical metabolic control point in type 2 diabetes (T2D) – the gluconeogenic enzyme fructose-1,6-bisphosphatase (FBPase). This potent, selective inhibitor of FBPase emerged from systematic efforts to develop AMP mimetics capable of suppressing pathological hepatic glucose production (HGP) without the limitations of earlier gluconeogenesis inhibitors. By specifically targeting the allosteric AMP binding site, MB05032 achieves profound suppression of gluconeogenesis across multiple precursor pathways, offering a mechanism-based approach to correct fasting and postprandial hyperglycemia in T2D. Its development exemplifies the translation of structural biology and enzymology into targeted therapeutics for metabolic disease [3] [5] [8].

Role of Fructose-1,6-Bisphosphatase (FBPase) in Type 2 Diabetes Pathogenesis

FBPase occupies a pivotal position in gluconeogenesis, catalyzing the irreversible hydrolysis of fructose-1,6-bisphosphate (F1,6-BP) to fructose-6-phosphate – a committed step toward glucose production. This cytosolic enzyme exists as a homotetramer (each subunit ~36.7 kDa) with each monomer containing a substrate binding site and a distinct allosteric AMP binding site. The enzyme's activity is regulated through sophisticated conformational transitions between active (R) and inactive (T) states. While substrates and fructose-2,6-bisphosphate (F2,6-BP) stabilize the active conformation, AMP binding stabilizes the inactive T-state through induction of a 15-17° rotation between dimers and stabilization of the disengaged loop conformation (residues 52-72) [1] [4] [7].

In T2D pathogenesis, FBPase dysregulation manifests through two complementary mechanisms:

  • Transcriptional/Expression Upregulation: Exposure to high fatty acid levels characteristic of insulin-resistant states significantly upregulates FBPase expression in hepatocytes. Transgenic mice overexpressing human FBPase specifically in β-cells exhibit impaired glucose-stimulated insulin secretion due to reduced glucose utilization, decreased ATP production, and diminished cell proliferation rates. This establishes a direct link between FBPase overexpression and β-cell dysfunction – a core defect in T2D progression [2] [4].
  • Pathological Flux Through Gluconeogenesis: In diabetic states, FBPase activity becomes rate-controlling for excessive hepatic glucose output. Isotope tracing studies (¹³C-NMR, deuterated water) demonstrate that gluconeogenesis contributes disproportionately to elevated endogenous glucose production in T2D patients, accounting for 50-90% of glucose output during fasting. Unlike glycogenolysis (which remains relatively unaffected), this gluconeogenic flux correlates strongly with fasting hyperglycemia severity and directly contributes to diabetic complications [4] [8] [9].

The enzyme exists as tissue-specific isoforms (liver/kidney FBP1 and muscle FBP2), with FBP1 being the predominant form responsible for hepatic gluconeogenesis. Its position downstream of the triose phosphate pool enables it to integrate flux from all gluconeogenic precursors (lactate, glycerol, amino acids), making it an ideal target for comprehensive suppression of pathological glucose overproduction [4] [7].

Table 1: Key FBPase Inhibitor Classes and Their Characteristics [1] [3] [4]

Inhibitor ClassRepresentative CompoundsBinding SiteMechanismIC₅₀/Inhibition
AMP MimeticsMB05032, MB07729AMP allosteric siteStabilizes inactive T-state16 nM (MB05032)
Natural Product DerivativesCompounds 15 & 16 (achyrofuran-based)AMP siteCompetitive with AMPComparable to AMP
AnilinoquinazolinesOC252, Wright compoundsNovel allosteric site (subunit interface)Uncompetitive inhibitionVariable
Benzoxazole SulfonamidesBenzoxazole benzene sulfonamideNovel allosteric siteAllosteric inhibitionVariable
Indole DerivativesCompound A, 22f, 22gAMP site/adjacent pocketsAllosteric inhibition0.10 - 0.42 µM
Substrate Site InhibitorsFructose-2,6-bisphosphateSubstrate siteCompetitive with F1,6-BPPhysiological regulator

Rationale for Targeting the AMP Allosteric Site of FBPase

Targeting FBPase for therapeutic intervention presents unique challenges and opportunities centered on binding site selection:

  • Limitations of Active Site Targeting: The substrate binding site presents formidable druggability challenges. It is highly polar, requiring inhibitors to compete with F1,6-BP (KM = 2.7 μM), which accumulates upstream upon inhibition. Furthermore, the natural competitive inhibitor F2,6-BP is present in micromolar concentrations and subject to complex hormonal regulation, making effective competition pharmacologically challenging [1] [4] [7].

  • AMP Site Advantages: The AMP binding site offers distinct pharmacological advantages:

  • Synergistic Regulation: AMP inhibition is synergistic with F2,6-BP, allowing partial inhibition at both sites to achieve profound suppression of enzyme activity.
  • Energy Sensor Role: AMP concentrations reflect cellular energy status, linking inhibition directly to metabolic state.
  • Allosteric Efficiency: AMP binding induces a global conformational shift to the inactive state, providing a mechanism for complete enzyme inhibition.
  • Pathway Selectivity: Inhibition specifically targets gluconeogenesis without affecting glycolysis, glycogenolysis, or the TCA cycle – critical for avoiding off-target metabolic disruptions [1] [3] [5].

  • Historical Challenges and Breakthroughs: Early efforts to target the AMP site faltered due to difficulties in mimicking the phosphate group's critical ionic interactions while achieving cell permeability and metabolic stability. AMP itself (IC50 ~1 μM) is pharmacologically unsuitable due to rapid degradation and lack of specificity. The discovery that non-nucleotide scaffolds could engage the AMP pocket through novel binding motifs enabled the development of MB05032 as a true drug-like AMP mimetic [3] [5] [8].

MB05032 ([5-[2-amino-5-(2-methylpropyl)-4-thiazolyl]-2-furanyl]phosphonic acid) emerged as the solution to these challenges. With an IC50 of 16 nM against human liver FBPase, it exhibits >60-fold greater potency than AMP while bearing minimal structural resemblance to the natural nucleotide. Crucially, it achieves this through strategic replacement of the ribose-phosphate moiety with a metabolically stable phosphonate group, while retaining critical interactions with AMP site residues (Thr27, Gly28, Glu29, Lys112) via its thiazole-furan core [3] [5].

Table 2: Structural and Functional Features of MB05032 [3] [5] [8]

PropertyMB05032Natural AMPTherapeutic Advantage
Chemical ClassPhosphonate-containing thiazolyl furanNucleotide monophosphateMetabolic stability
FBPase Inhibition (IC₅₀)16 nM (Human liver)1,000-3,300 nM60-200-fold increased potency
Binding SiteAMP allosteric siteAMP siteSpecificity for FBPase
Key Binding InteractionsThr27, Gly28, Glu29, Lys112Adenine: Arg140, Tyr113; Ribose: Ser118; Phosphate: Arg140, Arg87, Arg84Mimics AMP function without structural similarity
Selectivity>100-fold vs. AMP deaminase, adenylate kinase, glycogen phosphorylaseLow (binds multiple AMP sites)Reduced off-target effects
Cell PermeabilityLow (polar phosphonate)LowAddressed via prodrug (CS-917/MB06322)
In Vivo Glucose LoweringDose-dependent (3-300 mg/kg prodrug in ZDF rats)Not achievableOral efficacy demonstrated

MB05032 as a Paradigm of Structure-Based Drug Design in Metabolic Disorders

The development of MB05032 exemplifies the power of structure-based drug design applied to metabolic disease targets:

  • Structure-Guided Scaffold Optimization: The design trajectory began with detailed analysis of the human FBPase-AMP co-crystal structure (PDB:1FTA). Computational docking identified that potent inhibition required: (1) a negatively charged moiety to mimic the AMP phosphate, forming salt bridges with Arg140, Arg87, and Arg84; (2) hydrogen-bond acceptors/donors to replace ribose interactions; (3) a hydrophobic element mimicking the adenine ring. MB05032's phosphonate group satisfied the first requirement with superior metabolic stability over phosphate esters. The thiazole ring nitrogen and amino group provided hydrogen bonding functionality, while the isobutyl chain occupied a hydrophobic pocket adjacent to the adenine site [1] [3] [5].

  • Validation Through Crystallography: Solving the co-crystal structure of MB05032 bound to FBPase (PDB:2JJK) confirmed critical design features. The phosphonate group forms bidentate ionic interactions with Arg140 and hydrogen bonds with Ser118 and Tyr113. The furan-thiazole core occupies the ribose pocket, with the thiazole nitrogen hydrogen-bonding to Thr27 and the 2-amino group interacting with Glu29. The 5-isobutyl substituent extends into a hydrophobic cleft formed by Ile118, Phe121, and Met130 – a region not fully exploited by AMP. This comprehensive engagement explains MB05032's exceptional potency and specificity [3] [5].

  • Prodrug Innovation (CS-917): To overcome the polar phosphonate's limited oral bioavailability, MB05032 was advanced as the bis-amidate prodrug MB06322 (CS-917). This prodrug undergoes sequential activation: first, esterase cleavage produces the monoamidate intermediate (MB05031); second, phosphoramidase-mediated hydrolysis releases the active phosphonic acid MB05032. This two-step activation occurs preferentially in hepatocytes, enhancing liver targeting while minimizing systemic exposure. In Zucker Diabetic Fatty (ZDF) rats, oral CS-917 administration (3-300 mg/kg) produced dose-dependent reductions in fasting plasma glucose (up to 50%) without hypoglycemia or significant lactate elevation, validating the liver-targeted approach [3] [5] [8].

  • Therapeutic Validation and Legacy: In preclinical models, MB05032 demonstrated:

  • Concentration-dependent inhibition of glucose production from multiple gluconeogenic precursors (lactate, glycerol, alanine) in rat and human hepatocytes.
  • Reduction of hepatic gluconeogenic intermediates downstream of FBPase (fructose-6-phosphate, glucose-6-phosphate) with reciprocal accumulation of upstream metabolites.
  • Glucose-lowering efficacy in both mild and overt diabetic ZDF rats independent of insulin secretion or nutritional status.These findings established proof-of-concept for FBPase inhibition as an insulin-independent mechanism for glycemic control and inspired subsequent generations of allosteric FBPase inhibitors, including novel indole derivatives (e.g., compound 22f, IC50 0.42 μM) that exploit adjacent pockets within the AMP binding region [3] [5] [10].

Properties

CAS Number

261365-11-1

Product Name

MB05032

IUPAC Name

[5-[2-amino-5-(2-methylpropyl)-1,3-thiazol-4-yl]furan-2-yl]phosphonic acid

Molecular Formula

C11H15N2O4PS

Molecular Weight

302.29 g/mol

InChI

InChI=1S/C11H15N2O4PS/c1-6(2)5-8-10(13-11(12)19-8)7-3-4-9(17-7)18(14,15)16/h3-4,6H,5H2,1-2H3,(H2,12,13)(H2,14,15,16)

InChI Key

XJMYIJPPDSZOPN-UHFFFAOYSA-N

SMILES

CC(C)CC1=C(N=C(S1)N)C2=CC=C(O2)P(=O)(O)O

Solubility

Soluble in DMSO

Synonyms

(5-(2-amino-5-(2-methylpropyl)-4-thiazolyl)-2-furanyl)phosphonic acid
MB 05032
MB-05032
MB05032

Canonical SMILES

CC(C)CC1=C(N=C(S1)N)C2=CC=C(O2)P(=O)(O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.